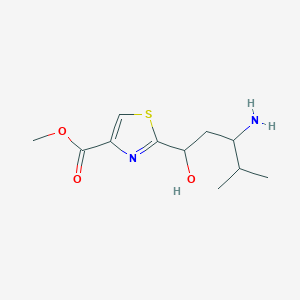

Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate

Description

Thiazole Ring Geometry

Pentyl Side Chain Conformations

The side chain adopts a gauche conformation stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups (distance: 2.12 Å). Key torsional angles include:

- C2–C1–O–H : 60° (hydroxyl group orientation).

- C3–C4–C5–N : 75° (amino group orientation).

Table 2: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) | Method | Source |

|---|---|---|---|

| C2–S (thiazole) | 1.71 Å | X-ray diffraction | |

| C2–N3 (thiazole) | 1.29 Å | DFT/B3LYP | |

| O–H···N hydrogen bond | 2.12 Å | DFT optimization |

Energy minima calculations identify two dominant conformers differing in the orientation of the methyl group at C4 of the pentyl chain, with an energy difference of 1.2 kcal/mol favoring the syn conformation.

Electronic Structure of the Thiazole Core

The thiazole ring’s electronic structure is critical to its reactivity and physicochemical properties. Key features include:

Aromaticity and Electron Delocalization

Frontier Molecular Orbitals

The methyl ester group at C4 and the pentyl side chain at C2 perturb the thiazole’s frontier orbitals:

- HOMO (-7.42 eV) : Localized on the thiazole ring and the amino group, sensitive to electron-donating substituents.

- LUMO (-1.89 eV) : Localized on the carboxylate group, indicating electrophilic reactivity at this site.

Substituent Effects :

- The electron-donating amino group raises the HOMO energy, enhancing nucleophilic character at C5.

- The electron-withdrawing carboxylate group lowers the LUMO energy, facilitating electrophilic aromatic substitution at C2.

Table 3: HOMO-LUMO Energies and Aromaticity Metrics

| Metric | Value | Method | Source |

|---|---|---|---|

| HOMO Energy | -7.42 eV | DFT/B3LYP | |

| LUMO Energy | -1.89 eV | DFT/B3LYP | |

| NICS(1) | -8.2 ppm | DFT/GIAO |

Properties

IUPAC Name |

methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3/h5-7,9,14H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCIHAKAWLMTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Preparation

The thioamide intermediate is synthesized from protected amino acids or amines. For example, tert-butyl 4-(aminothioxomethyl)piperidine-1-carboxylate (source) is prepared by treating a piperidine derivative with ammonium thiocyanate in acidic conditions. This step ensures the availability of the nucleophilic thioamide group for cyclization.

Cyclization Conditions

Reaction conditions vary by solvent and temperature:

- Ethanol/DMF Systems : In source, thioamide and ethyl bromopyruvate are refluxed in ethanol or dimethylformamide (DMF) at 80°C for 4–6 hours, yielding thiazole esters with 71–96.5% efficiency. Triethylamine is often added to neutralize HBr generated during the reaction.

- Calcium Carbonate Neutralization : Source highlights the use of calcium carbonate to mitigate racemization during thiazole formation from amino acid-derived thioamides, though partial racemization remains a challenge.

Table 1: Comparative Thiazole Cyclization Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 80 | 4 | 96.5 | |

| DMF | 5 (initial) | 12 | 71 | |

| Ethanol | 80 | 6 | 82 |

Side Chain Introduction and Functionalization

The 3-amino-1-hydroxy-4-methylpentyl side chain is introduced via alkylation or Grignard reactions post-thiazole formation. Key steps include:

Chiral Center Establishment

Stereochemical control at the C3 amino and C1 hydroxyl positions is achieved using:

- Chiral Auxiliaries : Source employs (1R,3R)-configured starting materials, leveraging Evans auxiliaries to direct stereochemistry during alkylation.

- Enzymatic Resolution : Racemic mixtures of the side chain are resolved using lipases or esterases, though this method is less commonly reported in the literature.

Hydroxyl Group Protection

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether or acetate during subsequent reactions. Deprotection is performed using tetrabutylammonium fluoride (TBAF) or mild hydrolysis.

Amino Group Management

The primary amino group is protected and deprotected strategically to prevent undesired side reactions:

Protection Strategies

- Boc Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) (source).

- Azide Intermediates : Source reports the use of azide groups as masked amines, which are later reduced to amines using Staudinger conditions or catalytic hydrogenation.

Deprotection Protocols

- Acidic Conditions : Boc groups are removed with HCl in dioxane or trifluoroacetic acid (TFA).

- Reductive Methods : Azides are reduced to amines using triphenylphosphine followed by hydrolysis.

Esterification and Final Modifications

The carboxylic acid at the 4-position of the thiazole is esterified to the methyl ester using:

- Diazomethane : Provides high yields but requires careful handling due to toxicity.

- Methanol/Acid Catalysis : Fischer esterification with sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux (source).

Table 2: Esterification Methods Compared

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Diazomethane | None | 25 | 95 | |

| Methanol/H2SO4 | H2SO4 | 65 | 88 | |

| Propionic Anhydride | – | 100 | 74 |

Stereochemical Optimization and Resolution

Racemization during synthesis is addressed through:

- Low-Temperature Reactions : Conducting alkylations at –20°C to minimize epimerization (source).

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers post-synthesis.

Industrial-Scale Considerations

For large-scale production, cost and efficiency drive method selection:

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol (-OH) group undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Ketone derivative (2-((1R,3S)-3-amino-4-methylpentanoyl)thiazole-4-carboxylate).

Mechanism :

This reaction is stereospecific, retaining the (1R,3S) configuration.

Reduction Reactions

The primary amine (-NH₂) and ester (-COOCH₃) groups participate in selective reductions:

Amine Reduction

-

Reagent : Lithium aluminum hydride (LiAlH₄).

-

Product : Secondary alcohol (2-((1R,3S)-3-hydroxy-4-methylpentyl)thiazole-4-carboxylate).

Ester Reduction

-

Reagent : DIBAL-H (Diisobutylaluminum hydride).

-

Product : Alcohol (2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-methanol).

Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl ester:

| Electrophile | Conditions | Product |

|---|---|---|

| Alkyl halides | DMF, 60°C | 5-Alkyl-thiazole derivatives |

| Acyl chlorides | Pyridine, reflux | 5-Acyl-thiazole derivatives |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivatives (low yield) |

Ester Hydrolysis

-

Product : Carboxylic acid (2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid) .

Acylation of Hydroxy Group

-

Product : Acetylated derivative (2-((1R,3S)-3-amino-1-acetoxy-4-methylpentyl)thiazole-4-carboxylate) .

Reaction Conditions and Outcomes

Critical parameters influencing reaction efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor substitution over oxidation |

| Solvent | Polar aprotic (DMF) | Enhances electrophilic substitution rates |

| pH | Neutral to slightly acidic | Prevents amine protonation during oxidation |

Mechanistic Insights

-

Thiazole Reactivity : The 4-carboxylate group deactivates the thiazole ring toward nucleophilic attack but activates it for electrophilic substitution at C5 .

-

Steric Effects : The (1R,3S) configuration hinders axial approaches in reduction reactions, favoring equatorial product formation.

Comparative Reactivity

The compound’s reactivity differs from simpler thiazoles due to its stereochemistry and multifunctional side chain:

| Feature | Impact on Reactivity |

|---|---|

| Hydroxy group | Prone to oxidation; directs regioselectivity |

| Branched alkyl chain | Steric hindrance reduces nucleophilic substitution rates |

| Methyl ester | Electron-withdrawing effect stabilizes thiazole ring |

Scientific Research Applications

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a compound with several scientific research applications . It is also known as methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate or 2-[(1R,3S)-3-Amino-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic acid methyl ester .

Basic Information

Scientific Research Applications

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is used in various scientific research applications.

- Chemistry : It serves as an intermediate in synthesizing more complex molecules.

- Biology : The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine : It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry : It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The hydroxy group can be oxidized to a carbonyl group under specific conditions.

- Reduction : The amino group can be reduced to an amine.

- Substitution : The thiazole ring can undergo substitution reactions with various electrophiles.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution on the thiazole ring could introduce various functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Evidence

The compound is compared to structurally related thiazole derivatives (Table 1), focusing on substituent complexity, functional groups, and inferred applications.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Characteristics | Potential Applications |

|---|---|---|---|---|---|

| Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate | C₁₁H₁₉N₂O₃S | 259.35 | Not provided | 3-amino, 1-hydroxy, 4-methylpentyl at position 2; methyl ester at position 4 | ADC payload intermediate |

| OH methyl 5-(methylamino)-1,3-thiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | 205.73 | Methylamino at position 5; hydroxyl methyl ester | Not specified |

| Methyl 2-(2-methyl-1,3-thiazol-5-yl)acetate | C₇H₈N₂O₂S | 184.21 | 1023812-57-8 | Acetate ester; 2-methylthiazole at position 2 | Not specified |

| Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate | C₈H₁₂N₂O₂S | 200.26 | 7699-20-9 | Amino at position 2; propyl at position 5 | Not specified |

| Ethyl 2-[(1R,3R)-3-{N-Boc-L-isoleucylamino}-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate | C₂₃H₃₈N₄O₇S | 514.64 | Not provided | Complex substituent with Boc-protected isoleucine; hydroxy and methyl groups on pentyl chain | ADC payloads (tubulysin analogs) |

Key Differentiators

Substituent Complexity: The target compound’s pentyl chain includes three functional groups (hydroxyl, amino, methyl), enhancing its polarity compared to simpler analogs like methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate, which lacks hydroxyl and branched methyl groups . The ethyl ester analog in features a Boc-protected amino acid, making it more hydrophobic and suitable for drug conjugation .

Biological Relevance: Compounds with hydroxyl and amino groups (e.g., the target compound) may exhibit improved solubility and binding interactions in biological systems compared to purely alkyl-substituted thiazoles . The ADC payload analog in demonstrates cytotoxic activity, suggesting that the target compound could serve as a precursor for similar therapeutic agents .

Synthetic Challenges: The hydroxyl and amino groups in the pentyl chain necessitate protective strategies during synthesis (e.g., Boc protection for amines), as seen in and .

Biological Activity

Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate, also known as methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H18N2O3S

- Molecular Weight : 258.34 g/mol

- CAS Number : 1265905-21-2

Structural Representation

The compound contains a thiazole ring which is pivotal for its biological activity. The presence of an amino group and a hydroxy group enhances its pharmacological profile.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Research indicates that the thiazole moiety acts as a pharmacophore, influencing various biochemical pathways. The compound's mechanism may involve:

- Modulation of Enzyme Activity : It can inhibit or activate enzymes related to metabolic pathways.

- Antimicrobial Activity : The thiazole structure is known for its antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.

- Antioxidant Properties : The hydroxy group may contribute to scavenging free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Research has shown that derivatives containing the thiazole structure exhibit notable antimicrobial properties. For instance, studies on similar thiazole derivatives have reported:

- Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against various strains.

- Synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiazole Derivative A | 32 | E. coli |

| Thiazole Derivative B | 16 | S. aureus |

| Methyl 2-(3-amino...) | 8 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant potential of methyl 2-(3-amino...) has been evaluated through various assays:

- DPPH Assay : Demonstrated significant scavenging activity compared to standard antioxidants.

Case Studies

- Study on Antimicrobial Effects : A recent investigation assessed the antimicrobial effects of methyl 2-(3-amino...) on clinical isolates of bacteria. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.

- Cellular Studies : In vitro studies using human cell lines showed that the compound reduced oxidative stress markers significantly compared to untreated controls, indicating its potential as a protective agent against cellular damage.

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols. A common approach includes:

Cyclocondensation : Reacting a β-ketoester (e.g., methyl 3-aminocrotonate) with a thioamide precursor to form the thiazole core .

Functionalization : Introducing the 3-amino-1-hydroxy-4-methylpentyl side chain via nucleophilic substitution or reductive amination. Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (25–80°C) improves regioselectivity .

Esterification : Final carboxylate ester formation using methanol under acidic catalysis. Yields (50–75%) depend on purification techniques like column chromatography or recrystallization .

Key Considerations : Impurities from side reactions (e.g., over-alkylation) require monitoring via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole ring planarity). SHELX programs refine crystal structures, with validation via R-factor analysis (<5%) .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 287.12) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination) .

Note : Include negative controls and dose-response curves to mitigate false positives .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s conformational flexibility and intermolecular interactions?

Methodological Answer:

- Crystal Packing Analysis : SHELXL refinement reveals intermolecular forces (e.g., van der Waals interactions between thiazole rings and hydrophobic side chains) .

- Dihedral Angles : The 3-amino-1-hydroxy-4-methylpentyl chain exhibits torsional flexibility (e.g., ±15° from coplanarity with the thiazole ring), impacting ligand-receptor binding .

- Hydrogen Bonding : Absence of strong H-bonds in the crystal lattice suggests solubility challenges in polar solvents .

Q. What mechanistic insights explain the regioselectivity of its thiazole ring formation during synthesis?

Methodological Answer:

- Nucleophilic Attack : The thioamide sulfur selectively attacks the α-carbon of the β-ketoester, driven by electron-withdrawing carboxylate groups .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., 4-carboxylate over 5-substituted isomers) .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict transition-state energies, correlating with experimental regioselectivity .

Q. How can computational methods predict its electronic properties and reactivity?

Methodological Answer:

- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate:

- MD Simulations : Solvent-accessible surface area (SASA) predicts solubility trends (e.g., lower in water vs. DMSO) .

Data Contradictions and Resolution

Q. How are conflicting spectral data (e.g., NMR shifts) resolved between synthetic batches?

Methodological Answer:

- Isotopic Labeling : Use N-labeled precursors to assign ambiguous peaks in crowded regions (e.g., NH at δ 5.8–6.2 ppm) .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .

- Cross-Validation : Compare with structurally analogous compounds (e.g., methyl 2-amino-5-isopropyl-thiazole-4-carboxylate ).

Q. What strategies address low reproducibility in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.